molecular formula C14H17Cl2NO2 B1651941 Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate CAS No. 1364331-88-3

Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate

Cat. No.: B1651941
CAS No.: 1364331-88-3
M. Wt: 302.2 g/mol
InChI Key: JUKMAYKVHWKRKY-CHWSQXEVSA-N
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Description

Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate is a chiral ester compound featuring a 3,4-dichlorophenyl aromatic ring, a (2R)-configured piperidinyl group, and a methyl ester moiety. Its stereochemistry and substitution pattern influence its biological activity, solubility, and metabolic stability.

Properties

CAS No.

1364331-88-3

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3/t12-,13-/m1/s1

InChI Key

JUKMAYKVHWKRKY-CHWSQXEVSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

1400742-68-8

Origin of Product

United States

Biological Activity

Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate, also known as 3,4-Dichloromethylphenidate, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18Cl2N O2
  • Molecular Weight : 285.20 g/mol
  • CAS Number : 23928172

The compound features a piperidine ring substituted with a dichlorophenyl group, which is key to its biological activity.

This compound primarily acts as a dopamine reuptake inhibitor . It is structurally related to methylphenidate, a well-known stimulant used in treating Attention Deficit Hyperactivity Disorder (ADHD). By inhibiting the dopamine transporter (DAT), it increases the levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

Pharmacological Effects

  • Cognitive Enhancement : Studies have indicated that this compound may improve cognitive functions such as attention and memory. In animal models, it has shown promise in enhancing learning capabilities and reducing impulsivity .
  • Potential for ADHD Treatment : Similar to methylphenidate, this compound may be effective in managing symptoms of ADHD. Clinical trials are needed to establish its efficacy and safety profile in humans .
  • Neuroprotective Properties : Preliminary research suggests that it may possess neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. The results indicate that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to neurotoxicity and adverse behavioral outcomes in animal models .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cognitive EnhancementImproved attention and memory
ADHD Treatment PotentialReduction in impulsivity
Neuroprotective EffectsModulation of neurotransmitter levels
ToxicityNeurotoxicity at high doses

Case Study 1: Cognitive Enhancement in Rodent Models

In a controlled study involving rodents, this compound was administered at varying doses. Results showed significant improvements in tasks measuring attention and memory compared to the control group. The study concluded that the compound could be a viable candidate for further research into cognitive enhancement therapies .

Case Study 2: Safety Profile Assessment

A study aimed at determining the safety profile involved administering the compound to rats over an extended period. Findings indicated dose-dependent toxicity with behavioral changes observed at higher doses. These results highlight the need for careful dosing in potential therapeutic applications .

Scientific Research Applications

Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate, also known as 3,4-Dichloromethylphenidate, is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the molecular formula C14H17Cl2NO2C_{14}H_{17}Cl_2NO_2 and features a piperidine ring attached to a dichlorophenyl group via an acetate moiety. Its structure contributes to its biological activity, making it a subject of interest in drug development.

Pharmacological Research

This compound has been studied for its potential use as a stimulant and cognitive enhancer. Its structural similarity to methylphenidate suggests it may possess similar pharmacological properties, including the modulation of neurotransmitters such as dopamine and norepinephrine.

Case Study: Cognitive Enhancement

In a study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of various methylated piperidine derivatives on cognitive performance in animal models. This compound showed promise in enhancing memory retention compared to control groups, indicating its potential as a cognitive enhancer .

Analgesic Properties

Research indicates that compounds with similar structures exhibit analgesic effects. This compound has been evaluated for its pain-relieving properties in preclinical trials.

Case Study: Analgesic Efficacy

A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced pain responses in rodent models subjected to acute pain stimuli. The results suggest that it may act through opioid receptors, providing a new avenue for analgesic drug development .

Antidepressant Activity

Emerging research points to the potential antidepressant effects of methylated piperidine derivatives. This compound has been included in studies assessing its impact on depressive behaviors in animal models.

Case Study: Behavioral Studies

In behavioral assays measuring depression-like symptoms, this compound exhibited significant reductions in immobility time during forced swim tests compared to controls, indicating potential antidepressant activity .

Table 1: Summary of Pharmacological Effects

Application AreaObserved EffectsReference
Cognitive EnhancementImproved memory retentionJournal of Medicinal Chemistry
Analgesic PropertiesReduced pain responsesSmith et al. (2020)
Antidepressant ActivityDecreased depressive behaviorsBehavioral Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Aromatic Substituent Amine Substituent Ester Group Key Features
Methyl (2R)-(3,4-dichlorophenyl)[(2R)-2-piperidinyl]acetate 3,4-Dichlorophenyl (2R)-Piperidinyl Methyl Chiral centers at both α-positions
U50,488 () 3,4-Dichlorophenyl (1R,2R)-Pyrrolidinylcyclohexyl Methyl κ-opioid receptor agonist
SR140333 () 3,4-Dichlorophenyl Piperidinyl with isopropoxybenzyl None Neurokinin-1 receptor antagonist
Methyl (R)-2-(2-chlorophenyl)acetate () 2-Chlorophenyl None Methyl Intermediate for Clopidogrel synthesis
Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate () 3,4-Dichlorophenyl-sulfonyl Piperazinyl-3-one Ethyl Sulfonyl-linked piperazine scaffold

Key Observations :

  • Aromatic Substitution : The 3,4-dichlorophenyl group is common in opioid receptor ligands (e.g., U50,488) and neurokinin antagonists (e.g., SR140333), suggesting its role in enhancing receptor binding affinity .
  • Amine Substituent : The (2R)-piperidinyl group in the target compound distinguishes it from U50,488’s pyrrolidinylcyclohexyl moiety, which is critical for κ-opioid selectivity .
  • Ester vs. Non-ester Derivatives: The methyl ester in the target compound may improve bioavailability compared to non-ester analogs like SR140333, which lacks an ester group .

Pharmacological and Functional Comparisons

Table 2: Functional Properties of Selected Compounds
Compound Name Biological Target Potency (IC50/Ki) Solubility (LogP) Reference
This compound Opioid receptors (predicted) Not reported ~3.2 (estimated)
U50,488 () κ-opioid receptor Ki = 1.2 nM (κOR) 3.8
SR140333 () Neurokinin-1 receptor IC50 = 0.6 nM 4.1
Methyl (R)-2-(2-chlorophenyl)acetate () Antiplatelet intermediate N/A 2.5

Key Findings :

  • Receptor Specificity : Unlike U50,488, the target compound’s piperidinyl group may shift receptor selectivity toward µ-opioid receptors, though experimental data are lacking .
  • Solubility : The methyl ester in the target compound likely reduces LogP compared to U50,488, suggesting improved aqueous solubility .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

A prominent approach involves using Evans oxazolidinones to establish the C2 stereocenter. In a representative procedure:

  • Formation of the Acetate Backbone :
    • (2R)-Piperidine-2-carboxylic acid is converted to its corresponding acyl chloride.
    • Reaction with a chiral oxazolidinone auxiliary yields a diastereomerically pure intermediate.
  • Coupling with 3,4-Dichlorophenyl Grignard Reagent :
    • The auxiliary-bound intermediate undergoes nucleophilic addition with 3,4-dichlorophenylmagnesium bromide, forming the C–C bond with >98% enantiomeric excess (ee).
  • Esterification and Auxiliary Removal :
    • The product is treated with methanol and catalytic acid to form the methyl ester.
    • Hydrolysis of the oxazolidinone under mild conditions (LiOH, THF/H₂O) furnishes the target compound.

This method, adapted from zincophorin methyl ester syntheses, achieves high stereocontrol but requires multistep purification.

Catalytic Asymmetric Hydrogenation

An alternative route employs transition-metal catalysts to induce stereochemistry:

  • Preparation of α,β-Unsaturated Ester :
    • 3,4-Dichlorophenylacetic acid is converted to its methyl ester and then dehydrogenated to the α,β-unsaturated derivative using MnO₂.
  • Asymmetric Hydrogenation :
    • The unsaturated ester undergoes hydrogenation with a chiral Ru-BINAP catalyst, achieving 95% ee at the C2 position.
  • Piperidinyl Group Introduction :
    • The hydrogenated product is coupled with (2R)-piperidin-2-ylzinc bromide via Negishi coupling, followed by deprotection to yield the final compound.

This method, inspired by patent WO2017191650A1, offers scalability but requires stringent control over reaction conditions to prevent epimerization.

Resolution-Based Approaches

Diastereomeric Salt Formation

Racemic methyl 2-(3,4-dichlorophenyl)-2-piperidinylacetate is resolved using chiral acids:

  • Salt Formation :
    • The racemate is treated with (+)-dibenzoyl-L-tartaric acid in ethanol, yielding diastereomeric salts.
  • Crystallization and Isolation :
    • Selective crystallization at −20°C isolates the (2R,2'R)-salt, which is neutralized with NaHCO₃ to recover the enantiopure compound.

While cost-effective, this method suffers from low yields (~30%) and requires recycling of the resolving agent.

Key Challenges and Optimization Strategies

Stereochemical Integrity

  • Racemization Risks : The piperidinyl nitrogen’s basicity can lead to C2' epimerization under acidic or high-temperature conditions. Buffered reaction media (pH 6–7) and low temperatures (<40°C) mitigate this issue.
  • Catalyst Selection : Ru-Segphos complexes outperform BINAP in hydrogenation steps, reducing byproduct formation.

Scalability and Practicality

  • Solvent Choice : Dichloroethane and methanol are preferred for their balance of solubility and ease of removal.
  • Workflow Efficiency : Combining steps (e.g., in situ esterification during Grignard reactions) reduces intermediate isolation, improving overall yield from 6% to 10%.

Analytical and Characterization Data

Property Value Method
Melting Point 128–130°C DSC ()
[α]D²⁵ +42.5° (c 1.0, CHCl₃) Polarimetry ()
HPLC Purity >99.5% Chiralcel OD-H, hexane/i-PrOH 9:1 ()

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